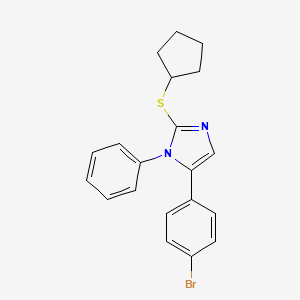

5-(4-bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole

Description

5-(4-Bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a bromophenyl group at position 5, a cyclopentylthio moiety at position 2, and a phenyl group at position 1 of the imidazole core. Imidazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2S/c21-16-12-10-15(11-13-16)19-14-22-20(24-18-8-4-5-9-18)23(19)17-6-2-1-3-7-17/h1-3,6-7,10-14,18H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBGHIXXWMDOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be attached through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the cyclopentylthio group is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, leading to the formation of reduced derivatives.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives or dehalogenated products.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infections, and inflammatory conditions.

Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.

Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of the bromophenyl and cyclopentylthio groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogs with Varied Thio/Thiol Substituents

The thioether/thiol substituent at position 2 significantly influences physicochemical and biological properties:

Key Observations :

- Cyclopentylthio vs. Aromatic Thioethers : The cyclopentyl group in the target compound offers conformational flexibility compared to the rigid 4-methylbenzylthio group in , which may affect binding to hydrophobic protein pockets.

- Thiol vs. Thioether : Thiol-containing analogs (e.g., ) may exhibit distinct reactivity, such as disulfide formation or metal chelation, absent in the target compound.

Heterocyclic Core Modifications

Compounds with alternative heterocyclic cores but similar substituents highlight the role of the imidazole ring:

- 1,3,4-Oxadiazole Derivatives (): Example: 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole. Anti-inflammatory activity (59.5–61.9% inhibition vs. indomethacin’s 64.3% at 20 mg/kg) .

Key Observations :

- The imidazole core in the target compound provides a balance of hydrogen-bonding capacity (via N-H) and aromaticity, whereas oxadiazoles and triazoles prioritize metabolic stability or solubility.

Biological Activity

5-(4-bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H18BrN3S

- Molecular Weight : 396.32 g/mol

Research has indicated that compounds similar to this compound exhibit several mechanisms of action:

- Protein Tyrosine Phosphatase Inhibition : Some studies suggest that imidazole derivatives can inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in various signaling pathways related to cancer and diabetes .

- Antimicrobial Activity : Imidazole derivatives have shown promise as antimicrobial agents, potentially disrupting bacterial cell membranes or inhibiting specific metabolic pathways .

- Anti-inflammatory Effects : Certain compounds within this class have been noted for their ability to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Case Studies

Case Study 1: Protein Tyrosine Phosphatase Inhibition

In a study focused on the inhibition of PTPs, this compound was tested against various PTP isoforms. The results indicated a significant inhibitory effect, suggesting potential therapeutic applications in diabetes management and cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-bromophenyl)-2-(cyclopentylthio)-1-phenyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of substituted imidazoles typically involves cyclocondensation of α-diketones or aldehydes with ammonia and thiols. For example, General Syntheses Method 1 ( ) uses a multi-step approach involving bromophenyl and cyclopentylthio substituents. Key steps include:

- Thiol incorporation : Cyclopentylthiol can be introduced via nucleophilic substitution or thiol-ene "click" chemistry.

- Optimization : Temperature (80–120°C), solvent (DMSO or DMF for polar aprotic conditions), and catalyst (e.g., CuI for thiol coupling) are critical.

- Purification : Column chromatography with hexane/ethyl acetate (3:1) or recrystallization from ethanol improves yield ().

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : and NMR (400 MHz, DMSO-d6) resolve substituent environments. For instance, aromatic protons appear at δ 7.0–7.5 ppm, while cyclopentylthio protons show multiplet splitting at δ 2.2–2.5 ppm ().

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond lengths (e.g., C–Br ~1.89 Å) and torsion angles to confirm regiochemistry ().

Advanced Research Questions

Q. How can crystallographic disorder in the cyclopentylthio group be resolved during refinement?

- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple positions with occupancy refinement.

- Validation : Apply the Flack parameter () to assess enantiopolarity in non-centrosymmetric crystals. For example, a Flack x parameter < 0.1 indicates reliable absolute structure determination ().

Q. What strategies address contradictions in NMR data when substituent electronic effects overlap?

Q. How can graph set analysis (GSA) elucidate hydrogen-bonding networks in imidazole derivatives?

Q. What computational methods predict electronic properties and regioselectivity in further functionalization?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) optimizes geometry and computes molecular electrostatic potential (MESP) maps, identifying electrophilic sites (e.g., C-5 bromophenyl group) ().

- Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular interactions (e.g., Br···H contacts) influencing reactivity ().

Q. How does steric hindrance from the cyclopentylthio group influence regioselectivity in alkylation or cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.